molecular formula C14H8N2OS B5130962 12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one CAS No. 22721-43-3

12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one

Cat. No.: B5130962
CAS No.: 22721-43-3
M. Wt: 252.29 g/mol
InChI Key: YSYFIWDTNXUQCF-UHFFFAOYSA-N
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Description

12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one is a heterocyclic compound that combines the structural features of benzothiazole and quinazoline

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one involves a transition-metal-free cascade reaction. This method uses commercially available isatins and 2-haloaryl isothiocyanates as starting materials. The reaction is promoted by tert-butyl hydroperoxide (TBHP) and sodium carbonate (Na2CO3), leading to the formation of the desired compound through an interrupted Dimroth rearrangement .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: TBHP is commonly used as an oxidizing agent.

    Reduction: Palladium-catalyzed hydrogenation is a typical method for reduction.

    Substitution: Halogenated derivatives can be used as starting materials for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazolinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one is unique due to its combined structural features of benzothiazole and quinazoline, which confer distinct chemical and biological properties. This dual nature allows for a broader range of applications compared to compounds with only one of these structural motifs.

Properties

IUPAC Name

[1,3]benzothiazolo[2,3-b]quinazolin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2OS/c17-13-9-5-1-2-6-10(9)15-14-16(13)11-7-3-4-8-12(11)18-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYFIWDTNXUQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282459
Record name 12h-benzothiazolo[2,3-b]quinazolin-12-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22721-43-3
Record name NSC26019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 12h-benzothiazolo[2,3-b]quinazolin-12-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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